molecular formula C18H17NO2 B11996721 1H-Indene-1,3(2H)-dione, 2-[[4-(dimethylamino)phenyl]methyl]- CAS No. 967-04-4

1H-Indene-1,3(2H)-dione, 2-[[4-(dimethylamino)phenyl]methyl]-

Cat. No.: B11996721
CAS No.: 967-04-4
M. Wt: 279.3 g/mol
InChI Key: AQIIYOOEJQOCQO-UHFFFAOYSA-N
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Description

2-[4-(dimethylamino)benzyl]-1H-indene-1,3(2H)-dione is an organic compound with the molecular formula C18H15NO2 It is known for its unique structure, which includes an indene core substituted with a dimethylamino benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylamino)benzyl]-1H-indene-1,3(2H)-dione typically involves the reaction of 4-(dimethylamino)benzaldehyde with indan-1,3-dione under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylamino)benzyl]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the benzyl or indene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[4-(dimethylamino)benzyl]-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[4-(dimethylamino)benzyl]-1H-indene-1,3(2H)-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. Additionally, it can interact with receptors on cell surfaces, triggering specific cellular responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)benzylamine: Shares the dimethylamino benzyl group but lacks the indene core.

    2-benzyl-2-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]butan-1-one: Contains a similar dimethylamino benzyl group but with a different core structure.

Uniqueness

2-[4-(dimethylamino)benzyl]-1H-indene-1,3(2H)-dione is unique due to its indene core, which imparts specific chemical and physical properties. This structure allows for unique interactions with biological molecules and makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

967-04-4

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]methyl]indene-1,3-dione

InChI

InChI=1S/C18H17NO2/c1-19(2)13-9-7-12(8-10-13)11-16-17(20)14-5-3-4-6-15(14)18(16)21/h3-10,16H,11H2,1-2H3

InChI Key

AQIIYOOEJQOCQO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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